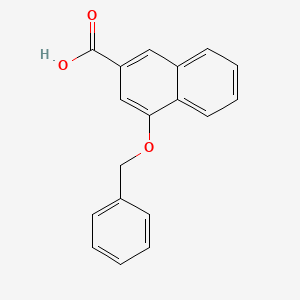
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two 4-aminophenyl groups attached to the L-lysine backbone, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide typically involves the condensation of 4-aminobenzoyl chloride with L-lysine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis(4-aminophenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~6~-Bis(4-aminophenyl)pyridine-2,6-dicarboxamide: Similar in structure but with a pyridine ring instead of the lysine backbone.
N~2~,N~6~-Bis(4-aminophenyl)naphthalene-2,6-dicarboxamide: Contains a naphthalene ring, offering different chemical properties.
Uniqueness
N~2~,N~6~-Bis(4-aminophenyl)-L-lysinamide is unique due to its lysine backbone, which provides additional sites for chemical modification and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917951-09-8 |
|---|---|
Molekularformel |
C18H25N5O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(2S)-2,6-bis(4-aminoanilino)hexanamide |
InChI |
InChI=1S/C18H25N5O/c19-13-4-8-15(9-5-13)22-12-2-1-3-17(18(21)24)23-16-10-6-14(20)7-11-16/h4-11,17,22-23H,1-3,12,19-20H2,(H2,21,24)/t17-/m0/s1 |
InChI-Schlüssel |
OVCVXNYYKHXUOD-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N)NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC(=CC=C1N)NCCCCC(C(=O)N)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



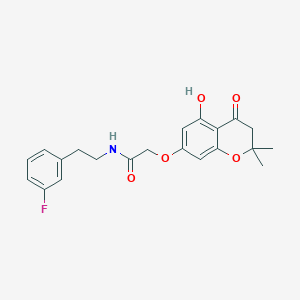
![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
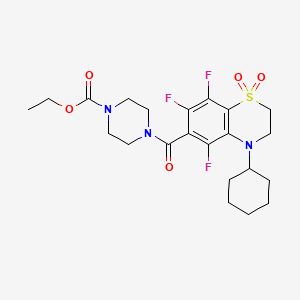

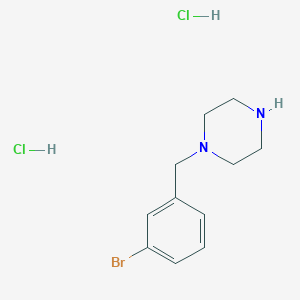

![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
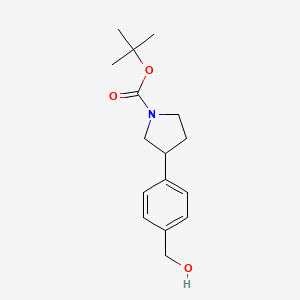
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
